tert-Butyl 6-aminobenzofuran-2-carboxylate
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Overview
Description
tert-Butyl 6-aminobenzofuran-2-carboxylate: is a chemical compound that belongs to the benzofuran family. . This compound features a benzofuran ring substituted with an amino group and a tert-butyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-aminobenzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Esterification: The carboxyl group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 6-aminobenzofuran-2-carboxylate can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: Substitution reactions can occur at the amino group or the benzofuran ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products:
Oxidation Products: Oxides, quinones.
Reduction Products: Reduced benzofuran derivatives.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties .
Medicine:
- Explored as a lead compound for the development of new pharmaceuticals.
- Potential therapeutic applications in treating various diseases .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 6-aminobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy. These actions make it effective in dealing with conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Comparison with Similar Compounds
- tert-Butyl 5-nitrothiophene-2-carboxylate
- tert-Butyl 2-carbamoylmorpholine-4-carboxylate
- tert-Butyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride
Uniqueness: tert-Butyl 6-aminobenzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a tert-butyl ester group makes it a versatile intermediate for various synthetic applications and potential therapeutic uses .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
tert-butyl 6-amino-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)11-6-8-4-5-9(14)7-10(8)16-11/h4-7H,14H2,1-3H3 |
InChI Key |
QSUNQUYQVMBHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(O1)C=C(C=C2)N |
Origin of Product |
United States |
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